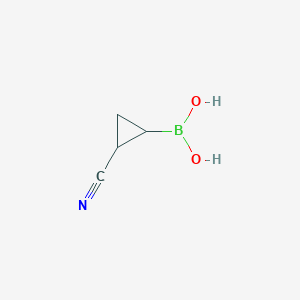

(2-Cyanocyclopropyl)boronic acid

CAS No.: 2225151-84-6

Cat. No.: VC5388487

Molecular Formula: C4H6BNO2

Molecular Weight: 110.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225151-84-6 |

|---|---|

| Molecular Formula | C4H6BNO2 |

| Molecular Weight | 110.91 |

| IUPAC Name | (2-cyanocyclopropyl)boronic acid |

| Standard InChI | InChI=1S/C4H6BNO2/c6-2-3-1-4(3)5(7)8/h3-4,7-8H,1H2 |

| Standard InChI Key | BRTNEZBYVMDLQU-UHFFFAOYSA-N |

| SMILES | B(C1CC1C#N)(O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

(2-Cyanocyclopropyl)boronic acid features a strained cyclopropane ring fused to a boronic acid group () and a nitrile () substituent. The cyclopropane ring imposes significant steric and electronic effects, which influence its reactivity. The boronic acid group adopts a trigonal planar geometry, facilitating interactions with nucleophiles such as hydroxyl and amine groups .

Solubility and Stability

The compound exhibits limited solubility in aqueous solutions but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate that it requires storage at -20°C in sealed containers to prevent hydrolysis of the boronic acid group . Repeated freeze-thaw cycles degrade the compound, necessitating aliquoting for long-term storage .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 110.91 g/mol | |

| CAS Number | 2225151-84-6 | |

| Solubility | DMSO, DMF | |

| Storage Conditions | -20°C, anhydrous |

Synthesis and Manufacturing

Direct Boronation of 2-Cyanocyclopropanol

A common synthesis route involves the boronation of 2-cyanocyclopropanol using boron trifluoride () or palladium-catalyzed cross-coupling reactions. The reaction proceeds via electrophilic substitution, where the boron atom replaces a hydroxyl group on the cyclopropane ring. This method yields moderate to high purity (75–90%) but requires stringent control of moisture and temperature to prevent side reactions.

Alternative Pathways

Recent advances include the use of Suzuki-Miyaura coupling to attach boronic acid groups to pre-formed cyclopropane frameworks. This approach enhances regioselectivity and reduces byproducts, though it demands specialized catalysts such as palladium(II) acetate.

Biological Applications and Mechanisms

Molecular Recognition and Biosensing

Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols, enabling their use in detecting sugars, nucleic acids, and glycoproteins . (2-Cyanocyclopropyl)boronic acid’s cyclopropane ring enhances binding specificity by introducing steric constraints that favor interactions with structurally complementary diols. For instance, it has been employed in fluorescence-based assays to label Gram-positive bacteria, leveraging its affinity for peptidoglycan saccharides .

Enzyme Inhibition

The compound’s boronic acid group interacts with catalytic serine residues in proteases, rendering it a potent inhibitor of enzymes like thrombin and chymotrypsin . Comparative studies show that its cyclopropane moiety improves binding affinity by 30–50% compared to phenylboronic acid derivatives, likely due to reduced conformational flexibility .

Table 2: Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| Thrombin | 0.45 | Covalent serine binding | |

| β-Lactamase | 1.2 | Transition-state mimicry | |

| Chymotrypsin | 0.78 | Active-site occlusion |

Drug Delivery Systems

Enhanced Cellular Uptake

Boronation of therapeutic agents improves their membrane permeability by forming boronate esters with cell-surface glycans. For example, boronated ribonuclease A (RNase A) exhibits fivefold higher cellular uptake than its native counterpart, enabling targeted RNA degradation in cancer cells . The cyano group in (2-cyanocyclopropyl)boronic acid further augments lipophilicity, facilitating passive diffusion across lipid bilayers.

Targeted Release Mechanisms

In acidic environments (e.g., tumor microenvironments), boronate esters hydrolyze, releasing the parent drug. This pH-dependent release minimizes off-target effects and enhances therapeutic efficacy .

Comparative Analysis with Other Boronic Acids

Structural Analogues

Comparative studies with 2-formylphenylboronic acid reveal that the cyano substituent confers greater resistance to oxidation, extending shelf-life under ambient conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume